Kinase Selectivity Fingerprint: 8-Methyl Substitution Abrogates EGFR and VEGFR1 Inhibition Versus Formononetin
In a direct kinase profiling panel, 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one exhibited an IC50 > 10,000 nM against both human epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 1 (VEGFR1) [1]. This contrasts sharply with formononetin, which has been reported to inhibit FGFR2 with an IC50 of approximately 4.31 μM . The 8-methyl group introduces steric clash within the ATP-binding pocket of these kinases, effectively converting the isoflavone scaffold from a promiscuous kinase binder to a highly selective probe. Notably, the compound retains some affinity for VEGFR3 (IC50 = 1,980 nM), indicating that selectivity is not universal across all kinase targets [1].
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | EGFR: >10,000 nM; VEGFR1: >10,000 nM; VEGFR3: 1,980 nM |
| Comparator Or Baseline | Formononetin: FGFR2 IC50 = ~4,310 nM (4.31 µM) |
| Quantified Difference | Formononetin is >2-fold more potent against FGFR2 than the 8-methyl derivative is against VEGFR3; the 8-methyl derivative is essentially inactive against EGFR and VEGFR1. |
| Conditions | Radiometric protein kinase assay with [γ-32P]ATP, 1 hr incubation (BindingDB/ChEMBL curated data) |
Why This Matters
For researchers seeking an isoflavone scaffold with minimal off-target kinase activity, the 8-methyl derivative provides a cleaner pharmacological profile than formononetin, enabling more definitive target engagement studies.
- [1] BindingDB. BDBM50129830 (CHEMBL3628798). Kinase inhibition data for 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one. Accessed April 2026. View Source
